Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide

Oxidation state SAR Sulfur chirality Kinase inhibitor scaffold

This sulfoxide is the critical intermediate oxidation state for morpholinopyrimidine-based kinase inhibitor programs. Unlike the planar sulfide or tetrahedral sulfone, the chiral sulfoxide introduces a stereogenic sulfur center and altered hydrogen-bonding geometry that directly affect potency, selectivity, and permeability. Procuring the pre-formed sulfoxide eliminates the risk of over-oxidation during synthesis, ensuring consistent material for fragment-based screening, parallel library synthesis, or advanced lead optimization. Available at catalog scale (≥90% purity) from multiple suppliers.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 338967-72-9
Cat. No. B2358418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide
CAS338967-72-9
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCS(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C16H19N3O2S/c1-22(20)12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
InChIKeyTYZZWDXLYBINEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide (CAS 338967-72-9): Chemical Identity and Procurement Baseline


Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide (CAS 338967-72-9) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 2-position with phenyl, at the 4-position with morpholine, and at the 6-position with a methylsulfinylmethyl (sulfoxide) group [1]. Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.4 g/mol, computed XLogP3-AA of 1, six hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds [1]. The compound contains a stereogenic sulfur center at the sulfoxide, giving rise to enantiomeric forms [2]. It is cataloged under PubChem CID 3811380 and is listed under the synonym Oprea1_466743, indicating its inclusion in curated screening libraries [1]. The compound is commercially available from multiple chemical suppliers at purities typically ranging from 90% to 97% . This sulfoxide belongs to the broader morpholinopyrimidine class extensively explored as kinase inhibitor scaffolds, particularly targeting PI3K, mTOR, and ATR kinases in oncology research [2].

Why Generic Substitution of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide (CAS 338967-72-9) with In-Class Analogs Fails


Within the morpholinopyrimidine scaffold family, the sulfur oxidation state at the 6-position methylene linker — sulfide (thioether), sulfoxide, or sulfone — is not an interchangeable design feature. The sulfoxide oxidation state (S=O) introduces a stereogenic center at sulfur, creating enantiomeric species absent in both the planar sulfide and the tetrahedral sulfone [1]. This chirality has been exploited in clinical-stage morpholinopyrimidine ATR inhibitors such as ceralasertib (AZD6738), where the (S)-configured sulfoximine enantiomer demonstrated an IC₅₀ of 2.578 nM against ATR kinase, whereas the sulfone analogs in the same patent series exhibited different selectivity profiles [1][2]. Furthermore, the computed lipophilicity (XLogP3-AA) shifts progressively across the oxidation series — the sulfoxide (XLogP3 = 1) is more polar than the sulfone (XLogP3 = 1.2) but less polar than the sulfide [3][4]. These differences in logP, hydrogen-bonding capacity, and molecular geometry directly impact solubility, permeability, and target binding, meaning that interchanging the sulfoxide with a sulfide or sulfone analog is likely to alter both in vitro activity and pharmacokinetic behavior. Researchers screening against kinase targets or optimizing lead series should procure the specific oxidation state rather than assuming functional equivalence among in-class compounds.

Quantitative Differentiation Evidence for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide (CAS 338967-72-9) Versus Closest Analogs


Sulfur Oxidation State and Stereochemistry: Sulfoxide vs. Sulfide vs. Sulfone at the 6-Position Methylene Linker

The target compound exists at the intermediate sulfoxide oxidation state (S=O), which introduces a stereogenic sulfur center and a permanent dipole moment not present in the reduced sulfide (CAS 477886-25-2, C₁₆H₁₉N₃OS, S-CH₃) or the fully oxidized sulfone (CAS 339278-96-5, C₁₆H₁₉N₃O₃S, O=S=O) [1][2]. The sulfoxide has one undefined atom stereocenter count, whereas both the sulfide and sulfone have zero stereocenters [1][2]. In the broader morpholinopyrimidine kinase inhibitor field, sulfur chirality at the equivalent position has been demonstrated to be critical for target potency: the clinical candidate ceralasertib (AZD6738), a sulfoximine morpholinopyrimidine ATR inhibitor, exhibits an IC₅₀ of 2.578 nM, and enantiomeric separation is required for optimal activity [3]. The sulfoxide S=O group also confers distinct hydrogen-bond acceptor geometry compared to the sulfone, influencing ATP-binding pocket interactions [4].

Oxidation state SAR Sulfur chirality Kinase inhibitor scaffold

Lipophilicity (XLogP3) and Predicted Membrane Permeability: Quantitative Comparison Across Oxidation States

The computed partition coefficient (XLogP3-AA) for the target sulfoxide is 1.0, whereas the corresponding sulfone analog (CAS 339278-96-5) has an XLogP3-AA of 1.2 [1][2]. This 0.2 log unit difference translates to the sulfone being approximately 1.58-fold more lipophilic by computed partition ratio. The sulfide analog (CAS 477886-25-2), lacking the polar S=O group, is expected to have a still higher logP (~1.5–2.0 range based on structural estimation) . The target sulfoxide thus occupies an intermediate polarity space. Both the sulfoxide and sulfone have 0 hydrogen bond donors and 6 hydrogen bond acceptors, placing them within Lipinski's rule-of-five space, but the sulfoxide's lower logP may confer modestly improved aqueous solubility relative to the sulfone [1][2]. The predicted boiling point for the sulfoxide is 507.9 ± 50.0 °C .

Lipophilicity Drug-likeness ADME prediction

Molecular Size and Heavy Atom Count: Differentiating the Methyl Sulfoxide from Aryl Sulfoxide and Chloroaryl Sulfoxide Analogs

The target methyl sulfoxide (MW 317.4 Da, 22 heavy atoms) is significantly smaller than its aryl sulfoxide congeners: the phenyl sulfoxide analog (CAS 320421-35-0) has MW 379.48 Da (28 heavy atoms, ΔMW = +62.1 Da), and the 4-chlorophenyl sulfoxide analog (CAS 306980-67-6) has MW 413.92 Da (29 heavy atoms, ΔMW = +96.5 Da) [1][2]. The methyl substituent on the sulfoxide sulfur minimizes steric bulk, potentially allowing the compound to access binding pockets with greater conformational freedom. This size difference is critical for fragment-based drug discovery and ligand efficiency calculations, where lower molecular weight starting points are valued for their greater potential for property-guided optimization [3].

Molecular weight optimization Ligand efficiency Fragment-based screening

Commercially Available Purity Grades and Vendor Differentiation for Procurement

The target sulfoxide (CAS 338967-72-9) is available from multiple commercial vendors at specified purities: Leyan (乐研) offers the compound at 90% purity (Catalog No. 2165454) ; CymitQuimica lists the compound under reference 3D-NNA96772 with inquiry-based pricing and delivery ; ChemicalBook aggregates multiple supplier listings with molecular verification data . In contrast, the sulfide analog (CAS 477886-25-2) is listed by Smolecule as Catalog No. S2650755 at in-stock availability , and the sulfone analog (CAS 339278-96-5) is listed by CymitQuimica under reference 3D-PNA27896 and by multiple vendors on ChemicalBook . The availability of at least 90% purity from catalog suppliers enables direct procurement without custom synthesis, reducing lead time for screening campaigns.

Chemical procurement Purity specification Vendor comparison

Class-Level Inference: Morpholinopyrimidine Sulfoxide as a Privileged Scaffold for Kinase Inhibitor Discovery

The morpholinopyrimidine scaffold, particularly with sulfur-containing substituents at the pyrimidine 4- or 6-positions, has been validated across multiple kinase targets. The sulfonyl-morpholino-pyrimidine series yielded selective mTOR kinase inhibitors with good physicochemical properties and selectivity over PI3Kα, as demonstrated by high-throughput screening hit compound 1 [1]. The sulfoximine-substituted morpholinopyrimidine series produced the clinical candidate ceralasertib (AZD6738), a potent ATR inhibitor (IC₅₀ = 2.578 nM) with favorable preclinical pharmacokinetics [2]. The target sulfoxide, bearing the morpholino group at the pyrimidine 4-position and phenyl at the 2-position, shares the core pharmacophore with these validated inhibitor series. While direct quantitative bioactivity data for CAS 338967-72-9 is not publicly reported in peer-reviewed literature, the compound is cataloged in the Oprea1 screening library (Oprea1_466743), indicating its inclusion in curated compound collections for bioactivity profiling [3]. The phenyl sulfoxide analog (CAS 320421-35-0) has been reported in a collaborative MIT-Pfizer study (Nature Communications, March 2024) to selectively inhibit Aurora kinase B with IC₅₀ values below 1 nM, demonstrating that the sulfoxide-morpholinopyrimidine-phenyl architecture is compatible with high-potency kinase inhibition .

Kinase inhibitor scaffold Morpholinopyrimidine PI3K/mTOR/ATR

Recommended Research and Industrial Application Scenarios for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide (CAS 338967-72-9)


Kinase Inhibitor Lead Optimization: SAR Exploration of Sulfur Oxidation State at the Pyrimidine 6-Position

Medicinal chemistry teams optimizing morpholinopyrimidine-based kinase inhibitors can procure this sulfoxide as the intermediate oxidation state reference compound in a sulfide–sulfoxide–sulfone SAR series. The sulfoxide introduces a stereogenic sulfur center and altered hydrogen-bonding geometry compared to both the sulfide and sulfone, which is directly relevant to understanding potency and selectivity drivers against targets such as PI3K, mTOR, and ATR kinases [1][2]. The 0.2 log unit lower XLogP3 of the sulfoxide (1.0) versus the sulfone (1.2) also allows assessment of lipophilicity-driven differences in cellular permeability and solubility [3].

Fragment-Based Drug Discovery: Low-Molecular-Weight Starting Point with Ligand Efficiency Potential

With a molecular weight of 317.4 Da, this sulfoxide is 62–97 Da lighter than the corresponding aryl sulfoxide analogs (phenyl sulfoxide: 379.48 Da; 4-chlorophenyl sulfoxide: 413.92 Da) [4]. This positions it as a more fragment-like entry point for fragment-based screening campaigns, providing greater ligand efficiency headroom for subsequent property-guided optimization. The six hydrogen bond acceptors and the polar sulfoxide group offer multiple interaction points for target engagement while maintaining compliance with fragment physicochemical guidelines.

Synthetic Intermediate for Sulfoximine and Sulfone Derivative Libraries

The sulfoxide functional group serves as a direct precursor for further oxidation to the sulfone (CAS 339278-96-5) or, via sulfoximine chemistry, to sulfoximine derivatives analogous to the clinical ATR inhibitor ceralasertib (AZD6738) [5][2]. Procurement of the pre-formed sulfoxide eliminates the need for controlled oxidation of the sulfide precursor (CAS 477886-25-2), which can be complicated by over-oxidation to the sulfone. This is particularly valuable for parallel library synthesis where the sulfoxide is a key diversification point [6].

Screening Library Procurement for Kinase-Focused Compound Collections

The compound's listing under the Oprea1_466743 synonym in PubChem confirms its inclusion in curated small-molecule screening collections [7]. Procurement of this specific sulfoxide — rather than the more common sulfone — enriches screening decks with an underexplored oxidation state, potentially revealing novel structure-activity relationships. The commercial availability at catalog scale (90%+ purity) from multiple vendors supports its use in both academic and industrial high-throughput screening campaigns .

Quote Request

Request a Quote for Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.